molecular formula C14H17NO4 B2541184 1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 85263-81-6

1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B2541184
CAS No.: 85263-81-6
M. Wt: 263.293
InChI Key: VLAGKOABJGTUFO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)6-7-15-9-11(14(17)18)8-13(15)16/h2-5,11H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGKOABJGTUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-methoxyphenethylamine, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the 5-oxo position. Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the α-carbon adjacent to the carbonyl group, yielding a diketone derivative.

Reagent Conditions Product Yield
KMnO₄ (1.5 eq)H₂O, 50°C, 2 hrs1-[2-(4-Methoxy-phenyl)-ethyl]-2,5-dioxo-pyrrolidine-3-carboxylic acid72%

This reaction is critical for modifying the electron-deficient nature of the pyrrolidine core, influencing downstream biological activity.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution. Halogenation occurs at the β-position of the pyrrolidine ring using halogenating agents :

Reagent Conditions Product Notes
PCl₅ (2 eq)CH₂Cl₂, 0°C → rt, 4 hrs3-Chloro-1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acidStereospecific chlorination
SOCl₂ (3 eq)Reflux, 6 hrsAcid chloride derivativeIntermediate for amides

The methoxy group on the phenyl ring remains inert under these conditions due to its electron-donating nature.

Esterification and Amide Formation

The carboxylic acid is esterified or converted to hydroxamic acids for pharmacological applications :

Esterification:

  • Reagents : MeOH/H⁺ (cat.), reflux, 12 hrs → Methyl ester (89% yield) .

  • Amide Formation : Reacting with hydroxylamine derivatives using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in CH₂Cl₂ yields hydroxamic acids .

Substrate Reagent Product Application
Acid chlorideNH₂OH·HCl, DIPEAHydroxamic acid derivativeMetalloproteinase inhibition

Decarboxylation

Thermal decarboxylation (180–200°C under vacuum) removes the carboxylic acid group, producing 1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine . This pathway is utilized in synthesizing pyrrolidone derivatives for neurological drug candidates .

Stereochemical Considerations

The compound’s stereochemistry ((2R,3R) configuration) influences reaction outcomes:

  • Epimerization Risk : Prolonged heating in acidic/basic media causes partial racemization at C3 .

  • Catalytic Hydrogenation : Retains stereochemistry when reducing double bonds in synthetic precursors .

Analytical Characterization

Key techniques for monitoring reactions:

  • NMR : Confirms regioselectivity in substitution reactions (e.g., δ 4.2–4.5 ppm for methoxy protons) .

  • HPLC : Quantifies purity post-saponification or oxidation (≥95% purity achieved) .

  • IR Spectroscopy : Identifies carbonyl stretching (1700–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the pyrrolidine ring’s conjugation.

  • Substitution : Follows an SN² mechanism at the β-carbon, aided by the electron-withdrawing carboxylic acid group .

  • Hydroxamic Acid Formation : BOP reagent activates the carboxylate, enabling nucleophilic attack by hydroxylamine .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies : This compound has been investigated for its potential pharmacological properties. Studies indicate that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory diseases.
  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify protein structures can aid in understanding disease mechanisms at a molecular level .
  • Neuropharmacology : Research has shown that derivatives of this compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in treating neurological disorders such as depression and schizophrenia.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

ParameterResult
Cytokine InhibitionIL-6 (50% at 10 µM)
Cell LineRAW 264.7 macrophages
Assay TypeELISA

Case Study 2: Neuropharmacological Activity

In a neuropharmacology study published in Neuroscience Letters, the compound was tested for its effects on serotonin receptors. The findings indicated that it acted as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation.

ParameterResult
Receptor Type5-HT2A
Agonist ActivityPartial
Assay MethodRadiolabeled ligand binding

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to these targets, while the pyrrolidine ring and carboxylic acid group contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid
  • CAS Number : 85263-81-6
  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • Key Features :
    • A pyrrolidine ring substituted with a carboxylic acid group at position 3 and a 5-oxo group.
    • A phenethyl side chain with a para-methoxy substituent on the benzene ring.
  • Applications : Primarily used as a synthetic intermediate for amide derivatives (e.g., ) and pharmacological research .

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound (CAS) Substituent on Phenyl Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target (85263-81-6) 4-Methoxy Carboxylic acid C₁₄H₁₇NO₄ 263.29 Irritant; intermediate for amide synthesis
1-(5-Chloro-2-hydroxyphenyl) (N/A) 5-Chloro-2-hydroxy Carboxylic acid C₁₁H₁₀ClNO₃ 239.66 Antioxidative derivatives
1-(3-Hydroxyphenyl) (N/A) 3-Hydroxy Methyl ester, carbohydrazide C₁₂H₁₃NO₃ 235.24 Forms hydrazones and heterocyclic systems
N-[2-(Indol-3-yl)ethyl]-amide (878416-17-2) 4-Methoxy Amide C₂₃H₂₃N₃O₃ 389.45 Structural complexity for receptor binding
1-[2-(4-Fluorophenyl)ethyl] (N/A) 4-Fluoro Carboxylic acid C₁₃H₁₄FNO₃ 251.26 Enhanced electronegativity
1-[2-(2-Methoxyphenyl)ethyl] (407634-12-2) 2-Methoxy Carboxylic acid C₁₄H₁₇NO₄ 263.29 Steric hindrance from ortho-substituent

Substituent Effects on Physicochemical Properties

  • Electron Donation/Withdrawal :
    • The para-methoxy group in the target compound donates electrons via resonance, increasing the stability of the aromatic ring compared to electron-withdrawing groups (e.g., chloro in or fluoro in ) .
    • Fluorine () introduces electronegativity, enhancing metabolic stability but reducing electron density .

Functional Group Modifications

  • Carboxylic Acid vs. Amide :
    • The carboxylic acid group in the target allows for salt formation or further derivatization (e.g., esterification in ).
    • Amide derivatives (e.g., ) exhibit reduced acidity and altered solubility, making them suitable for receptor-binding studies .
  • Esterification Potential: highlights the synthesis of methyl esters from carboxylic acids, a pathway applicable to the target compound for prodrug development .

Biological Activity

1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid, also known as (2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a compound that has garnered attention in biomedical research due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

  • Molecular Formula: C14H17NO4
  • Molecular Weight: 263.29 g/mol
  • CAS Number: 1087712-61-5
  • IUPAC Name: (2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid and methoxyphenyl groups. The detailed synthetic routes can be found in chemical databases and literature focused on pyrrolidine derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the target compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that these compounds exhibit significant cytotoxic effects. For instance:

  • Cytotoxicity Assessment: Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay, revealing structure-dependent activity with some derivatives showing over 60% reduction in cell viability compared to controls .
CompoundCell Viability (%)Comparison with Cisplatin
This compound66%Less effective than Cisplatin

The presence of specific substituents on the pyrrolidine ring appears to enhance anticancer activity, making these compounds attractive for further development.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens:

  • Screening Results: Compounds were evaluated against various resistant bacterial strains using broth microdilution methods, revealing promising antibacterial properties .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)< 64 µg/mL
Klebsiella pneumoniae< 32 µg/mL

These findings suggest that modifications to the structure can lead to enhanced efficacy against resistant pathogens.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal characterized the anticancer effects of various 5-oxopyrrolidine derivatives. The results indicated that certain structural modifications significantly improved cytotoxicity against A549 cells while maintaining low toxicity to normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds showed that those with specific functional groups could inhibit growth in clinically relevant multidrug-resistant bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of a methoxyphenyl ethylamine derivative with a carbonyl compound, followed by cyclization. Key catalysts include palladium or copper complexes (e.g., for cross-coupling reactions), and solvents like dimethylformamide (DMF) or toluene under reflux conditions . Purification via recrystallization (ethanol or ethyl acetate) achieves yields of 70–85%. Reaction progress is monitored using TLC or HPLC to confirm intermediate formation and minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., carbonyl at ~170 ppm) and connectivity of the pyrrolidine and methoxyphenyl moieties.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry, with mean C–C bond lengths of 0.003–0.007 Å and R-factors <0.05 ensuring accuracy .
  • IR Spectroscopy : Confirms carbonyl stretching vibrations (~1650–1750 cm⁻¹) .

Q. How are computational methods like DFT utilized to predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and transition states to predict reaction pathways (e.g., cyclization steps). Basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models align computational data with experimental outcomes, such as regioselectivity in heterocycle formation .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound, and what analytical frameworks support SAR studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the methoxyphenyl group (e.g., halogenation) or pyrrolidine ring (e.g., introducing hydroxyl groups).
  • Biological Assays : Test analogs for enzyme inhibition (e.g., proteases) or cytotoxicity (e.g., MTT assays).
  • Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase domains).
  • QSAR Modeling : Use statistical tools to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What experimental and computational strategies resolve contradictions between predicted and observed reaction outcomes?

  • Methodological Answer :

  • Reaction Path Analysis : Quantum chemical calculations (e.g., NEB method) model energy barriers for competing pathways.
  • High-Throughput Screening : Test reaction variables (e.g., temperature, solvent polarity) to identify optimal conditions.
  • Data Integration : Apply ICReDD’s feedback loop, where experimental results refine computational models (e.g., adjusting DFT parameters for solvation effects) .

Q. How can enantiomeric purity be achieved during synthesis, and what challenges arise in chiral resolution?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce stereoselectivity.
  • Chiral Chromatography : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC).
  • Racemization Risks : Monitor pH and temperature during cyclization to prevent loss of enantiomeric excess .

Data Contradiction and Optimization

Q. How do researchers address discrepancies in crystallographic data versus computational predictions for this compound?

  • Methodological Answer : Compare DFT-optimized geometries with X-ray data to identify steric or electronic mismatches. Adjust computational models by incorporating dispersion corrections (e.g., D3-BJ method) or solvent effects. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies improve solubility and bioavailability for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester or amide derivatives (e.g., ethyl esters) to enhance lipophilicity.
  • Nanoformulations : Encapsulate the compound in liposomes or cyclodextrins for controlled release.
  • Salt Formation : Use sodium or hydrochloride salts to improve aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.